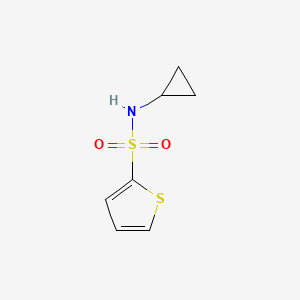
N-cyclopropylthiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropylthiophene-2-sulfonamide is an organosulfur compound that features a thiophene ring substituted with a sulfonamide group and a cyclopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropylthiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Thiophene-2-sulfonyl chloride + Cyclopropylamine → this compound + HCl
The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-cyclopropylthiophene-2-sulfonamide can undergo various chemical reactions, including:
- Oxidation : The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
- Reduction : The sulfonamide group can be reduced to form thiols or amines.
- Substitution : The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
- Oxidation : Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
- Reduction : Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
- Substitution : Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
- Oxidation : Sulfonic acids, sulfonyl chlorides
- Reduction : Thiols, amines
- Substitution : Various substituted thiophene derivatives
Wissenschaftliche Forschungsanwendungen
N-cyclopropylthiophene-2-sulfonamide has several applications in scientific research:
- Medicinal Chemistry : It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antibacterial and antifungal properties.
- Materials Science : The compound is used in the development of organic semiconductors and conductive polymers.
- Biological Studies : It serves as a probe for studying enzyme inhibition and protein-ligand interactions.
- Industrial Applications : It is used in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of N-cyclopropylthiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalytic activity. The sulfonamide group can mimic the natural substrate of the enzyme, leading to competitive inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Thiophene-2-sulfonamide : Lacks the cyclopropyl group, making it less sterically hindered.
- Cyclopropylsulfonamide : Lacks the thiophene ring, resulting in different electronic properties.
- N-methylthiophene-2-sulfonamide : Contains a methyl group instead of a cyclopropyl group, affecting its reactivity and binding properties.
Uniqueness: N-cyclopropylthiophene-2-sulfonamide is unique due to the presence of both the cyclopropyl group and the thiophene ring, which confer distinct steric and electronic properties. These features make it a versatile compound for various applications, particularly in the design of enzyme inhibitors and organic electronic materials.
Eigenschaften
IUPAC Name |
N-cyclopropylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S2/c9-12(10,8-6-3-4-6)7-2-1-5-11-7/h1-2,5-6,8H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGDCPZPMYRCLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-methyl-4-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-2H-pyran-2-one](/img/structure/B2960574.png)

![3-(4-ethylphenyl)-1-(2-fluorobenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/new.no-structure.jpg)
![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2960578.png)



![5-fluoro-6-phenyl-N-[(pyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2960587.png)
![4-[butyl(ethyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2960588.png)
![1-(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2960589.png)
![1-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}cyclohexanecarboxylic acid](/img/structure/B2960591.png)
![5-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}pyrimidin-2-amine](/img/structure/B2960592.png)
![N-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]but-2-ynamide](/img/structure/B2960595.png)
